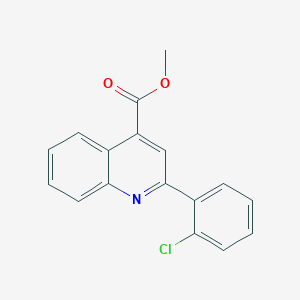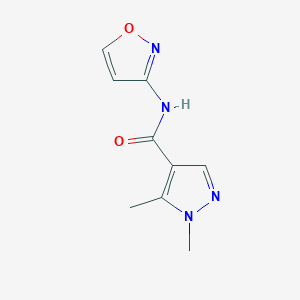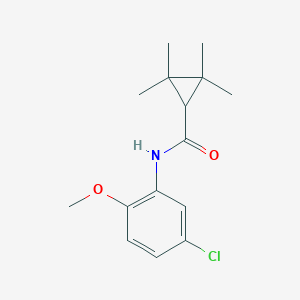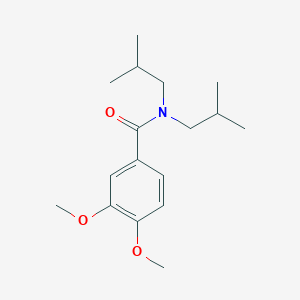![molecular formula C17H14N2O B262226 3-[(2-Phenylphenyl)methoxy]pyridazine](/img/structure/B262226.png)
3-[(2-Phenylphenyl)methoxy]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Phenylphenyl)methoxy]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyridazine family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-[(2-Phenylphenyl)methoxy]pyridazine involves the inhibition of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
3-[(2-Phenylphenyl)methoxy]pyridazine has been shown to have diverse biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis. The compound has also been shown to reduce tumor growth in animal models of cancer. The compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(2-Phenylphenyl)methoxy]pyridazine in lab experiments include its high purity, stability, and diverse biological activities. The compound is easy to synthesize and can be obtained in large quantities. The limitations of using the compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 3-[(2-Phenylphenyl)methoxy]pyridazine. One direction is to study the compound's potential applications in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study the compound's mechanism of action in more detail, including its interactions with specific enzymes and receptors in the body. Additionally, future studies could focus on the development of new synthesis methods for the compound to improve its yield and purity.
Synthesemethoden
The synthesis of 3-[(2-Phenylphenyl)methoxy]pyridazine involves the reaction of 2-phenyl-1,3-dioxolane-4-carboxylic acid with hydrazine hydrate, followed by the reaction with 2-bromo-5-methoxybenzyl chloride. The final product is obtained by the reaction of the resulting intermediate with pyridine-2-carbaldehyde. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-[(2-Phenylphenyl)methoxy]pyridazine has been extensively studied for its potential applications in various fields. The compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has also been studied for its antibacterial and antifungal properties.
Eigenschaften
Produktname |
3-[(2-Phenylphenyl)methoxy]pyridazine |
|---|---|
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
3-[(2-phenylphenyl)methoxy]pyridazine |
InChI |
InChI=1S/C17H14N2O/c1-2-7-14(8-3-1)16-10-5-4-9-15(16)13-20-17-11-6-12-18-19-17/h1-12H,13H2 |
InChI-Schlüssel |
AFHYIIPVYQMYQU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2COC3=NN=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2COC3=NN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B262143.png)

![3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B262150.png)

![4-Isopropyl 2-methyl 5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B262152.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B262153.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B262155.png)

methanone](/img/structure/B262159.png)
![3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B262161.png)
![2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B262163.png)
![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)

